molecular formula C24H21D11N2 · 2HCl B1164496 MT-45-d11 (hydrochloride)

MT-45-d11 (hydrochloride)

Cat. No.: B1164496
M. Wt: 432.5
InChI Key: PDTBWROWBIVSFO-SWZFWARRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MT-45-d11 (hydrochloride) is a deuterated compound intended for use as an internal standard in the quantitative analysis of the synthetic opioid MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine) using Gas Chromatography- or Liquid Chromatography-Mass Spectrometry (GC- or LC-MS) methods . The incorporation of deuterium atoms allows for accurate and reliable quantification by compensating for potential variability in sample preparation and instrument analysis. MT-45 is a synthetic opioid analgesic originally developed in the 1970s and is now a controlled substance in numerous countries, including the United States where it is a Schedule I drug . Its pharmacological effects are mediated primarily through the activation of μ-opioid receptors (MOR), leading to analgesia and other typical opioid effects such as respiratory depression . Research has shown that fluorinated derivatives of MT-45, such as 2F-MT-45, exhibit significantly higher potency at the μ-opioid receptor compared to the parent compound . Furthermore, a major metabolite of MT-45, 1,2-diphenylethylpiperazine (M1), has been found to inhibit NMDA receptors, which may contribute to dissociative effects reported by users . Non-medical use of MT-45 has been associated with serious adverse effects, including hearing loss, hair depigmentation, alopecia, and skin and eye toxicity . This product is strictly for research and forensic applications, such as analytical testing, metabolic studies, and substance identification. It is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C24H21D11N2 · 2HCl

Molecular Weight

432.5

InChI

InChI=1S/C24H32N2.2ClH/c1-4-10-21(11-5-1)20-24(22-12-6-2-7-13-22)26-18-16-25(17-19-26)23-14-8-3-9-15-23;;/h1-2,4-7,10-13,23-24H,3,8-9,14-20H2;2*1H/i3D2,8D2,9D2,14D2,15D2,23D;;

InChI Key

PDTBWROWBIVSFO-SWZFWARRSA-N

SMILES

[2H]C(C1([2H])[2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C1([2H])N2CCN(C(C3=CC=CC=C3)CC4=CC=CC=C4)CC2.Cl.Cl

Synonyms

I-C6-d11

Origin of Product

United States

Synthetic Chemistry and Chemical Modifications of Mt 45 and Its Deuterated Analogues

Established Synthetic Pathways for MT-45 and Related Structural Isomers

The foundational synthetic routes to MT-45 were established in the 1970s. nih.govdrugsandalcohol.ie These methods form the basis for many of the subsequent preparations of MT-45 and its structural isomers.

Elucidation of Key Precursors and Reaction Intermediates in MT-45 Synthesis

The original synthesis of MT-45 and its analogues was reported by Natsuka and colleagues in 1975. nih.gov Two primary synthetic strategies were developed, both of which have been utilized in subsequent studies.

The first, and more widely cited, pathway involves the reaction of N,N-bis(2-chloroethyl)-1,2-diphenylethylamine with primary amines, such as cyclohexylamine (B46788), to yield the corresponding N1-substituted 4-(1,2-diphenylethyl)piperazine derivatives. nih.gov The key intermediate, N,N-bis(2-chloroethyl)-1,2-diphenylethylamine, is a nitrogen mustard derivative, which necessitates careful handling due to its potential bioalkylating properties. researchgate.net This intermediate is prepared from 1,2-diphenylethylamine (B1359920). nih.govresearchgate.net

A second established route involves the reaction of 1,2-diphenylethylamine with N-substituted 2,2'-dichlorodiethylamine. nih.gov This method provides an alternative approach to the piperazine (B1678402) core. Furthermore, alkylation of the unsubstituted N-(1,2-diphenylethyl)piperazine serves as another viable method to introduce various substituents at the N1 position. nih.gov

Other potential synthetic strategies, though less commonly cited for MT-45 itself, include the reaction of a benzyl (B1604629) Grignard reagent with an α-piperazino-benzonitrile, which can be formed via a Strecker synthesis. researchgate.net

The key precursors for the most common synthetic route are:

1,2-Diphenylethylamine

Cyclohexylamine

Diethanolamine (for the preparation of the bis(2-chloroethyl)amine (B1207034) intermediate)

Stereoselective Synthesis Approaches for MT-45 Enantiomers

MT-45 possesses a chiral center at the carbon atom of the 1,2-diphenylethyl moiety attached to the piperazine ring. The (S)-enantiomer of MT-45 has been shown to be significantly more potent than the (R)-enantiomer. nih.gov This stereoselectivity has driven the development of methods to obtain the individual enantiomers.

The original approach to obtaining the pure enantiomers of MT-45 was through the classical resolution of the racemic mixture. Natsuka and colleagues successfully resolved racemic MT-45 using (+)- or (-)-2'-nitrotartranilic acid as a resolving agent. nih.gov This method allows for the separation of the diastereomeric salts by fractional crystallization, followed by liberation of the enantiomerically pure free base. The absolute configuration of the more potent (+)-enantiomer was determined to be (S). nih.gov

While modern asymmetric synthesis methodologies, such as those employing chiral catalysts or auxiliaries, are prevalent for creating stereogenic centers, the primary reported method for obtaining enantiopure MT-45 remains the resolution of the racemate. nih.govnih.govmdpi.com

Synthesis and Characterization of Deuterated MT-45-d11 (hydrochloride) for Isotopic Labeling Applications

MT-45-d11 (hydrochloride) is a deuterated analogue of MT-45, where eleven hydrogen atoms have been replaced by deuterium (B1214612). It serves as an essential internal standard for quantitative analysis by mass spectrometry in forensic and clinical toxicology. The synonym I-C6-d11 suggests that the deuterium atoms are located on the cyclohexyl ring.

While the specific synthetic route for MT-45-d11 has not been detailed in peer-reviewed literature, its preparation can be inferred from established deuteration methods. A plausible synthesis would involve the use of a deuterated precursor, specifically cyclohexyl-d11-amine. This deuterated amine can then be reacted with N,N-bis(2-chloroethyl)-1,2-diphenylethylamine, following one of the established synthetic pathways for MT-45. nih.gov

The synthesis of deuterated cyclohexylamine can be achieved through various methods, including the reductive amination of cyclohexanone (B45756) with a deuterium source or the catalytic H/D exchange of cyclohexylamine. nih.govjst.go.jp More advanced methods for the deuteration of cyclic structures involve electrocatalytic reductive deuteration of the corresponding arene (benzene) using D₂O, which can provide high levels of deuterium incorporation. bohrium.comnih.govnih.gov

The characterization of MT-45-d11 (hydrochloride) confirms its identity and isotopic purity, making it suitable as a reference material for analytical applications.

Derivatization Strategies for MT-45 and its Analogues in Structure-Activity Relationship Studies

The derivatization of the MT-45 scaffold has been a key strategy for understanding its structure-activity relationships (SAR) and for investigating its metabolic fate. These studies involve the synthesis of analogues with modifications at various positions of the molecule, including the phenyl rings and the cyclohexyl group.

Chemical Synthesis of Fluorinated MT-45 Analogues

A significant focus of derivatization has been the synthesis of fluorinated analogues of MT-45. nih.gov The introduction of fluorine atoms can modulate the pharmacological properties of the molecule. The synthesis of 2-fluoro-MT-45 (2F-MT-45), 3-fluoro-MT-45 (3F-MT-45), and 4-fluoro-MT-45 (4F-MT-45) has been reported. researchgate.net

These fluorinated analogues are typically prepared using an adaptation of the established MT-45 synthesis, where a fluorinated derivative of a key precursor is used. nih.gov For instance, the synthesis of 2F-MT-45 would involve a fluorinated 1,2-diphenylethylamine precursor. These compounds have been crucial in comparative pharmacological studies to understand the impact of fluorine substitution on receptor binding and functional activity. nih.govnih.govdundee.ac.uk

Synthesis of Major MT-45 Metabolites for Mechanistic Investigations

To investigate the metabolic pathways of MT-45 and the pharmacological activity of its metabolites, the major metabolites have been chemically synthesized. The primary metabolic pathways identified for MT-45 are N-dealkylation and hydroxylation. researchgate.net

The two major metabolites are:

M1: 1,2-diphenylethylpiperazine

M17: 1-cyclohexylpiperazine (B93859) nih.gov

The synthesis of the M1 metabolite has been described and involves a multi-step process. nih.gov One reported method adapts a procedure using zinc dust, benzyl bromide, 1-Boc-piperazine, and benzaldehyde (B42025) in acetonitrile. nih.gov The synthesis of the M17 metabolite is more straightforward as 1-cyclohexylpiperazine is a commercially available chemical. nih.gov The availability of these synthetic metabolites has enabled in-vitro and in-vivo studies to determine their own pharmacological profiles, including their activity at opioid and other receptors. nih.govdundee.ac.uk

Molecular Pharmacology of Mt 45: Receptor Interactions and Signaling Pathways in Preclinical Models

In Vitro Pharmacological Characterization of MT-45 and its Analogues

The in vitro pharmacological profile of MT-45 has been investigated to elucidate its interactions with various receptors and the subsequent signaling cascades.

MT-45 is a synthetic opioid agonist that demonstrates a notable affinity and selectivity for the μ-opioid receptor (MOR). nih.govunife.it Studies have shown that MT-45 has a higher affinity for the μ-receptor compared to the δ- or κ-opioid receptors. nih.gov The opioid activity of the racemic mixture of MT-45 primarily resides in its (S)-enantiomer. wikipedia.org

In functional assays, the potency of MT-45 at the μ-opioid receptor has been quantified. For instance, in assays measuring the inhibition of cyclic AMP (cAMP) accumulation in Chinese Hamster Ovary (CHO) cells expressing the μ-opioid receptor, MT-45 displayed an apparent potency (EC₅₀) of 1.3 μM. nih.govnih.gov In β-arrestin2 recruitment assays, a measure of a different signaling pathway, MT-45 showed a much lower potency with an EC₅₀ of 23.1 μM, suggesting it is a poor recruiter of β-arrestin2. nih.govnih.gov Despite this, its efficacy in reducing cAMP levels is comparable to that of the standard agonist DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin). nih.govnih.gov

Table 1: In Vitro μ-Opioid Receptor Activity of MT-45

Assay Cell Line Parameter Value (MT-45)
cAMP Inhibition CHO cells expressing μ-receptors Apparent Potency (EC₅₀) 1.3 μM nih.govnih.gov

Dynamic Mass Redistribution (DMR) assays, a label-free technology that measures the integrated cellular response upon receptor activation, have been employed to characterize the pharmacology of MT-45. unife.itnih.gov Results from these in vitro assays on cells expressing human recombinant opioid receptors confirm that MT-45 functions as a potent and selective agonist at the μ-opioid receptor. unife.itnih.gov Furthermore, these studies indicated that MT-45 exhibits a slightly higher efficacy in this assay system compared to morphine. unife.itnih.gov

The concept of ligand-receptor residence time, which is the duration a ligand remains bound to its receptor, is a critical parameter in determining the pharmacological effect of a compound. acs.org It is defined as the reciprocal of the dissociation rate constant (kₒբբ). wikipedia.org Despite the importance of this kinetic parameter, a review of the available scientific literature did not yield specific data on the ligand-receptor residence time or the dissociation rate of MT-45 from the μ-opioid receptor.

However, the M1 metabolite displays activity at a different receptor target. nih.gov This metabolite, which shares structural similarities with dissociative drugs like diphenidine (B1206869), has been found to inhibit the N-methyl-D-aspartate (NMDA) receptor. nih.gov In studies using cells expressing GluN1/N2A NMDA receptor subunits, the M1 metabolite inhibited the receptor in a concentration-dependent manner with a half-maximal inhibitory concentration (IC₅₀) of 29 μM. nih.govnih.gov The parent compound, MT-45, did not show inhibitory activity at the NMDA receptor. nih.gov This NMDA receptor antagonism by the M1 metabolite may contribute to the dissociative effects reported in some contexts. nih.govwikipedia.orgnih.gov

Table 2: In Vitro Activity of MT-45 Metabolites

Compound Target Receptor Activity Potency
M1 (1,2-diphenylethylpiperazine) μ-Opioid Receptor Negligible Agonism >100 μM nih.gov
M1 (1,2-diphenylethylpiperazine) NMDA Receptor Antagonism IC₅₀ = 29 μM nih.govnih.gov
M17 (1-cyclohexylpiperazine) μ-Opioid Receptor Negligible Agonism >100 μM nih.gov

In Vivo Pharmacological Characterization of MT-45 in Animal Models

The effects of MT-45 have been assessed in preclinical animal models to understand its pharmacological actions at a systemic level.

In vivo studies in male CD-1 mice have demonstrated that MT-45 produces significant antinociceptive effects, which is the reduction of a noxious stimulus's perception. unife.itnih.gov The compound induced both mechanical and thermal analgesia in a dose-dependent manner. unife.it These antinociceptive effects were observed starting at doses of 1 to 6 mg/kg following intraperitoneal administration. nih.gov The analgesic activity of racemic MT-45 has been reported to be comparable to that of morphine in some preclinical tests. unife.itwikipedia.org All the observed in vivo effects, including antinociception, were preventable by the administration of the non-selective opioid receptor antagonist, naloxone (B1662785), confirming that these actions are mediated through the opioid system. unife.itnih.gov

Modulation of Sensorimotor Responses in Animal Models

The in vivo effects of the synthetic opioid MT-45 on sensorimotor and motor functions have been investigated in preclinical animal models, specifically in CD-1 male mice. nih.gov These studies aimed to characterize the behavioral and physiological responses following systemic administration of the compound, providing insight into its pharmacological profile. The administration of MT-45 resulted in a complex and dose-dependent modulation of various sensorimotor and motor responses, which were found to be reversible by the opioid receptor antagonist, naloxone. nih.gov

Research findings indicate a progressive impact on motor and sensorimotor functions as the dose of MT-45 increases. At the lowest tested dose of 0.01 mg/kg, a notable elevation of the tail was observed. nih.gov As the dosage increased, a range of other effects became apparent. For instance, decreased visual sensorimotor responses were noted starting at doses of 3 to 6 mg/kg. nih.gov Higher doses led to more significant alterations, including reduced tactile responses, modulated motor performance, and the induction of muscle rigidity at a dose of 15 mg/kg. nih.gov

In addition to these effects, MT-45 demonstrated significant antinociceptive properties, reducing the response to both mechanical and thermal stimuli. These analgesic effects began to appear at doses ranging from 1 to 6 mg/kg. nih.gov The antinociceptive and other sensorimotor effects induced by MT-45 were effectively prevented by the pre-administration of naloxone, confirming the involvement of opioid receptors in mediating these actions. nih.gov When compared to morphine, MT-45 was shown in vitro to be a potent and selective mu-opioid agonist with a slightly higher efficacy. nih.gov

The table below summarizes the observed in vivo effects of MT-45 on sensorimotor and motor responses in mice.

EffectOnset Dose (mg/kg, i.p.)Key FindingsReference
Tail Elevation 0.01Progressive elevation observed at the lowest dose tested. nih.gov
Antinociception (Mechanical & Thermal) 1 - 6Increased resistance to pain from mechanical and heat stimuli. nih.gov
Visual Sensorimotor Response 3 - 6Decreased response to visual stimuli. nih.gov
Motor Performance Modulation 15Altered motor coordination and activity. nih.gov
Muscle Rigidity 15Induction of muscle stiffness. nih.gov
Tactile Response Not specified, but reduced at higher dosesReduced response to touch stimuli. nih.gov

These preclinical findings highlight the significant impact of MT-45 on the central nervous system, specifically its ability to modulate sensorimotor processing and motor control through opioid pathways. The dose-dependent nature of these effects provides a framework for understanding the compound's pharmacological activity in a whole-animal system.

Pharmacokinetic and Metabolic Characterization of Mt 45 and Mt 45 D11 in Experimental Systems

In Vitro Metabolic Pathway Identification Using Cellular and Subcellular Models

In vitro experimental models, such as human and rat hepatocytes and human liver microsomes, have been instrumental in elucidating the metabolic pathways of MT-45. nih.govresearchgate.netnih.gov These systems allow for the controlled study of biotransformation and the identification of resulting metabolites.

Characterization of Phase I Metabolites of MT-45 (e.g., N-dealkylation, Hydroxylation)

Phase I metabolism of MT-45 is characterized by two main oxidative reactions: N-dealkylation and hydroxylation. nih.govresearchgate.net N-dealkylation involves the removal of the cyclohexyl group from the piperazine (B1678402) ring, leading to the formation of 1-(1,2-diphenylethyl)piperazine. researchgate.net Hydroxylation can occur at various positions on the parent molecule, including the cyclohexane (B81311) ring and the aromatic rings. nih.gov Studies using rat hepatocytes have identified both monohydroxylated and dihydroxylated metabolites of MT-45. nih.gov Hydroxylation of the cyclohexane ring is a common metabolic pathway for compounds containing this moiety. nih.gov

The deuteration in MT-45-d11 is located on the cyclohexane ring. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a kinetic isotope effect (KIE). nih.govnih.gov This effect can slow down the rate of reactions where C-H bond cleavage is the rate-determining step, such as hydroxylation by cytochrome P450 enzymes. nih.govnih.gov Therefore, it is plausible that the hydroxylation of the cyclohexane ring of MT-45-d11 would be slower compared to the non-deuterated MT-45. This could potentially lead to a shift in the metabolic profile, with a relative increase in the metabolites formed through N-dealkylation or hydroxylation at other sites. However, without direct experimental data on MT-45-d11, this remains a theoretical consideration based on established principles of drug metabolism.

Table 1: Identified Phase I Metabolites of MT-45 in In Vitro Systems

Metabolite Name Metabolic Reaction Experimental System Reference(s)
1-(1,2-diphenylethyl)piperazine N-dealkylation Human liver microsomes, Human hepatocytes, Mouse hepatocytes nih.govresearchgate.net
Monohydroxy-MT-45 Hydroxylation Rat hepatocytes, Human liver microsomes, Human hepatocytes, Mouse hepatocytes nih.govnih.gov
Dihydroxy-MT-45 Dihydroxylation Rat hepatocytes nih.gov

Characterization of Phase II Metabolites of MT-45 (e.g., Glucuronidation Conjugation)

Following Phase I oxidation, the newly introduced hydroxyl groups on the MT-45 metabolites can undergo Phase II conjugation reactions. The most prominent Phase II pathway identified for MT-45 is glucuronidation. nih.govresearchgate.net Glucuronide conjugates of both monohydroxylated and dihydroxylated MT-45 metabolites have been detected in experimental systems. nih.gov This conjugation process increases the water solubility of the metabolites, facilitating their excretion from the body. frontiersin.org In comparison to Phase I metabolites, the proportion of Phase II glucuronidated metabolites has been observed to be lower in some studies. nih.govresearchgate.net

Table 2: Identified Phase II Metabolites of MT-45 in In Vitro Systems

Metabolite Name Metabolic Reaction Experimental System Reference(s)
Monohydroxy-MT-45 glucuronide Glucuronidation of monohydroxy-MT-45 Rat hepatocytes nih.gov
Dihydroxy-MT-45 glucuronide Glucuronidation of dihydroxy-MT-45 Rat hepatocytes nih.gov

Investigation of Cytochrome P450 Isoform Involvement in MT-45 Metabolism

The oxidative metabolism of MT-45 is mediated by the cytochrome P450 (CYP) superfamily of enzymes. longdom.orgresearchgate.net While specific studies pinpointing the exact CYP isoforms responsible for MT-45 metabolism are limited, research on structurally similar piperazine-based compounds suggests the involvement of several key enzymes. For many piperazine derivatives, CYP3A4 and CYP2D6 are the major isoforms involved in their metabolism. researchgate.netuc.ptfrontiersin.org Specifically, CYP3A4 is often responsible for N-dealkylation, while CYP2D6 can contribute to hydroxylation reactions. researchgate.netuc.pt It is therefore highly probable that CYP3A4 and CYP2D6 play a significant role in the biotransformation of MT-45. The potential for genetic polymorphisms in these enzymes could lead to inter-individual variability in MT-45 metabolism and its corresponding pharmacological effects.

In Vivo Metabolic Profiling in Animal Models

To complement in vitro findings, in vivo studies in animal models are essential for understanding the complete metabolic profile of a compound under physiological conditions.

Identification of Major MT-45 Metabolites in Excreta and Tissues of Research Animals

In vivo studies in mice have confirmed the metabolic pathways identified in vitro. nih.govnih.gov Analysis of urine samples from mice administered with MT-45 revealed the presence of both Phase I and Phase II metabolites. nih.gov The major metabolites detected were hydroxylated and N-dealkylated products, as well as their glucuronide conjugates. nih.govnih.gov Notably, in these in vivo experiments, the glucuronidated metabolites of hydroxylated MT-45 were found to be the most abundant metabolites in urine, while the parent drug was detected at very low concentrations. nih.gov This indicates extensive metabolism of MT-45 before its excretion.

Table 3: Major MT-45 Metabolites Identified in Mouse Urine

Metabolite Name Metabolic Pathway Relative Abundance Reference(s)
Hydroxy-MT-45-glucuronide Hydroxylation followed by Glucuronidation High nih.gov
Dihydroxy-MT-45-glucuronide Dihydroxylation followed by Glucuronidation High nih.gov
Parent MT-45 Unchanged Drug Low nih.gov

Comparative Analysis of In Vitro and In Vivo Metabolic Profiles for MT-45

A comparative analysis of the metabolic profiles of MT-45 from in vitro and in vivo studies reveals a high degree of correlation. The primary metabolic pathways of N-dealkylation, hydroxylation, and subsequent glucuronidation are consistently observed across different experimental systems, including human liver microsomes, human and rat hepatocytes, and in vivo mouse models. nih.govresearchgate.netnih.gov

Both in vitro and in vivo studies identify hydroxylated metabolites as significant products. nih.govnih.govwashington.edu However, a notable difference lies in the relative abundance of Phase II metabolites. While in vitro studies with human liver microsomes and hepatocytes have sometimes reported a lower proportion of glucuronidated metabolites compared to Phase I products, in vivo studies in mice have shown that hydroxy-MT-45-glucuronide and di-hydroxy-MT-45-glucuronide are the most abundant metabolites in urine. nih.govresearchgate.netnih.gov This highlights the efficiency of Phase II conjugation in the living organism, leading to rapid clearance of the Phase I metabolites. The parent compound, MT-45, is found in very low concentrations in urine in vivo, underscoring the extensive nature of its metabolism. nih.gov

Application of Deuterated MT-45-d11 for Metabolic Tracing and Kinetic Isotope Effect Studies

The isotopic labeling of drug molecules, particularly with deuterium (B1214612) (²H), is a powerful technique in pharmacokinetic and metabolic research. The deuterated analog of MT-45, MT-45-d11 (hydrochloride), serves as a valuable tool in analytical and forensic toxicology. While its primary documented application is as an internal standard for quantitative analysis, its properties also lend themselves to potential use in metabolic tracing and kinetic isotope effect (KIE) studies, which are crucial for understanding the biotransformation of new psychoactive substances.

Metabolic Tracing using MT-45-d11

Metabolic tracing involves the use of isotopically labeled compounds to follow the fate of a molecule through various metabolic pathways in a biological system. nih.govresearchgate.netnih.gov By introducing a "heavy" version of a drug, such as MT-45-d11, researchers can distinguish the parent drug and its metabolites from their naturally occurring, unlabeled ("light") counterparts using mass spectrometry (MS). nih.govdoi.org The mass difference between the deuterated and non-deuterated versions allows for the unambiguous identification and tracking of metabolic products.

In the context of MT-45, which is known to undergo metabolic pathways such as N-dealkylation, hydroxylation, and subsequent glucuronidation, a study utilizing MT-45-d11 could provide significant insights. labchem.com.my By administering MT-45-d11 to an in vitro or in vivo experimental system, such as human liver microsomes or animal models, the resulting deuterated metabolites could be identified and quantified. labchem.com.my This approach, often referred to as Deuterium Metabolic Imaging (DMI) in broader applications, enables the dynamic tracking of the entire metabolic process. acs.org

Hypothetical Application in MT-45 Metabolic Tracing:

A study could be designed where MT-45 and MT-45-d11 are co-administered to human liver microsomes. The subsequent analysis of the incubation mixture by liquid chromatography-mass spectrometry (LC-MS) would reveal pairs of signals for each metabolite: one for the unlabeled metabolite and one for the deuterated metabolite, separated by 11 mass units (the mass difference introduced by the deuterium atoms). This would confirm the metabolic pathway and allow for the relative quantification of different metabolites formed.

Potential Deuterated Metabolite Metabolic Pathway Expected Mass Shift (vs. Unlabeled)
Deuterated N-desalkyl-MT-45N-dealkylation+11 Da
Deuterated Hydroxy-MT-45Hydroxylation+11 Da
Deuterated Hydroxy-MT-45-glucuronideHydroxylation & Glucuronidation+11 Da

This table represents a hypothetical scenario of how MT-45-d11 could be used for metabolic tracing. The mass shift assumes the deuterium labels are retained during metabolism.

Kinetic Isotope Effect (KIE) Studies with MT-45-d11

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org In drug metabolism, the C-D bond is stronger and requires more energy to break than a C-H bond. nih.gov Therefore, if the cleavage of a C-H bond is the rate-determining step in a metabolic reaction, replacing the hydrogen with deuterium will slow down the reaction rate. nih.gov This phenomenon can be used to identify the specific sites of metabolism on a drug molecule. nih.govsrce.hr

The deuteration of MT-45 to form MT-45-d11 involves replacing eleven hydrogen atoms with deuterium. The location of these deuterium atoms on the cyclohexyl ring is a potential site for oxidative metabolism by cytochrome P450 (CYP) enzymes. labchem.com.mycaymanchem.com

Investigating Metabolic "Hot Spots":

By comparing the rate of metabolism of MT-45 with that of MT-45-d11 in an in vitro system, researchers could determine if a KIE exists.

If a significant KIE is observed (i.e., the metabolism of MT-45-d11 is slower than that of MT-45): This would strongly suggest that the cleavage of a C-H bond on the cyclohexyl ring is a rate-limiting step in the metabolism of MT-45. This would identify the cyclohexyl ring as a metabolic "hot spot."

If no significant KIE is observed: This would indicate that the cleavage of C-H bonds on the cyclohexyl ring is not the rate-limiting step, and that metabolism likely occurs at other positions on the molecule that are not deuterated.

A study could measure the intrinsic clearance (CLint) of both MT-45 and MT-45-d11 in human liver microsomes. The ratio of the clearance rates (CLint,H / CLint,D) would provide the KIE value.

Compound Hypothetical Intrinsic Clearance (µL/min/mg protein) Kinetic Isotope Effect (KIE)
MT-4550\multirow{2}{*}{KIE = CLint,H / CLint,D}
MT-45-d1125

This table provides a hypothetical example to illustrate how a KIE study for MT-45 could be presented. The values are for illustrative purposes only.

The application of deuterated analogs like MT-45-d11 is a cornerstone of modern drug metabolism research, offering a precise method to trace metabolic pathways and pinpoint sites of metabolic liability. scite.ai

Advanced Analytical and Bioanalytical Methodologies for Mt 45 and Mt 45 D11 Quantification

Chromatographic Techniques for Separation and Identification of MT-45 and its Metabolites

Chromatographic techniques are fundamental in the analysis of MT-45, enabling the separation of the parent compound from its metabolites and other substances present in complex samples. These methods, when coupled with mass spectrometry, provide a powerful tool for both qualitative identification and quantitative measurement.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the analysis of volatile and thermally stable compounds. For the analysis of MT-45, derivatization is often not required, simplifying the sample preparation process. In a typical GC-MS analysis, a dilute solution of the analyte in a solvent like methanol (B129727) is injected into the instrument. swgdrug.org The resulting mass spectrum of MT-45 shows characteristic fragment ions that can be used for its identification. oup.com Prominent base peaks observed in the mass spectrum of MT-45 include m/z 91 and 257. oup.com GC-MS has been successfully used in the characterization of MT-45 and its structural isomers, providing crucial data for forensic investigations. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HRMS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the sensitive and selective quantification of drugs in biological matrices. uzh.ch Several validated LC-MS/MS methods have been developed for the determination of MT-45 in whole blood, oral fluid, and hair. uzh.chnih.govresearchgate.netoup.com These methods often utilize a deuterated internal standard, such as MT-45-d11, to improve accuracy and precision. oup.com

A typical LC-MS/MS method for MT-45 in whole blood has a linear range of 1.0–100 ng/mL with a limit of detection of 1.0 ng/mL. oup.comnih.gov For oral fluid, a similar method demonstrated a limit of detection and quantitation of 5 ng/mL and 10 ng/mL, respectively, with a linear range of 10 to 500 ng/mL. oup.com In hair analysis, a highly sensitive LC-MS/MS method achieved a limit of detection as low as 0.1 pg/mg. uzh.ch

High-resolution mass spectrometry (HRMS), particularly liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS), has also been instrumental in the identification of MT-45 and its metabolites. nih.govresearchgate.net This technique provides highly accurate mass measurements, which aids in the confirmation of elemental compositions of the parent drug and its biotransformation products. researchgate.net

Parameter Whole Blood (LC-MS/MS) Oral Fluid (LC-MS/MS) Hair (LC-MS/MS)
Linear Range1.0–100 ng/mL oup.comnih.gov10–500 ng/mL oup.comNot specified
Limit of Detection (LOD)1.0 ng/mL oup.comnih.gov5 ng/mL oup.com0.1 pg/mg uzh.ch
Limit of Quantitation (LOQ)Not specified10 ng/mL oup.comNot specified
Internal StandardAcetyl fentanyl-d5 oup.comMT-45-d11 oup.comNot specified

Spectroscopic and Other Advanced Analytical Techniques in MT-45 Research

Beyond chromatographic methods, a range of spectroscopic and other advanced analytical techniques have been employed to provide comprehensive characterization of MT-45 and its analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation of MT-45 and its Analogues

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including novel psychoactive substances. slideshare.netresearchgate.netrsc.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to determine the precise connectivity and stereochemistry of MT-45 and its analogues. researchgate.netipb.pt For instance, extensive NMR analysis was crucial in differentiating a structural isomer of MT-45 from the expected product. nih.gov Sample preparation for NMR typically involves dissolving the analyte in a deuterated solvent, such as deuterium (B1214612) oxide (D2O), at a concentration of approximately 10 mg/mL. swgdrug.org

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) and Raman Spectroscopy for Material Characterization

Vibrational spectroscopy techniques, such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) and Raman spectroscopy, provide information about the functional groups present in a molecule and are valuable for the characterization of bulk materials. researchgate.netnih.govuclan.ac.uknipne.roacs.org These non-destructive techniques require minimal sample preparation and have been used to characterize seized samples containing MT-45. researchgate.netresearchgate.net The resulting spectra serve as a molecular fingerprint, which can be compared to reference standards for identification purposes.

Probe Electrospray Ionization-Tandem Mass Spectrometry (PESI-MS/MS) for Direct Detection in Biological Matrices

Probe Electrospray Ionization-Tandem Mass Spectrometry (PESI-MS/MS) is an ultra-rapid technique for the direct detection of drugs in biological tissues without the need for extensive sample preparation like homogenization or extraction. nih.govshimadzu.comshimadzu.com This method involves piercing a small tissue sample with a probe, which then introduces the analytes directly into the mass spectrometer. shimadzu.com PESI-MS/MS has been successfully applied to detect MT-45 and its oxidized metabolites in various human tissues, including the liver, kidney, lung, brain, and heart. nih.gov The analysis time is remarkably short, at approximately 0.5 minutes per sample. nih.gov When combined with a simplified extraction method like QuEChERS, the total analysis time is within 8 minutes, and the quantitative results for MT-45 concentrations are comparable to those obtained by conventional LC-MS/MS. nih.gov A limitation of PESI-MS/MS is its inability to separate isomers. nih.gov

Technique Application Key Findings
NMR Spectroscopy Structural elucidation of MT-45 and its analogues. swgdrug.orgnih.govresearchgate.netConfirmed the chemical structure and identified isomers. nih.gov
ATR-FTIR Spectroscopy Material characterization of seized powders. researchgate.netresearchgate.netProvided a molecular fingerprint for identification. researchgate.net
Raman Spectroscopy Material characterization. researchgate.netComplemented FTIR analysis for structural information. researchgate.net
PESI-MS/MS Rapid, direct detection in biological tissues. nih.govshimadzu.comDetected MT-45 and metabolites in various organs with minimal sample preparation. nih.gov Analysis time of ~0.5 minutes per sample. nih.gov

Utilization of MT-45-d11 (hydrochloride) as an Internal Standard in Quantitative Bioanalytical Assays

The reliability and accuracy of quantitative bioanalytical methods heavily depend on the use of an appropriate internal standard (IS). For the quantification of the synthetic opioid MT-45, its deuterated analog, MT-45-d11 (hydrochloride), has been established as a suitable internal standard. labchem.com.mybioscience.co.uknovachem.com.au An ideal internal standard co-elutes chromatographically with the analyte of interest and exhibits similar ionization efficiency and extraction recovery, while being distinguishable by mass spectrometry. Isotopically labeled standards, such as MT-45-d11, are considered the gold standard for mass spectrometry-based quantification because their physicochemical properties are nearly identical to the unlabeled analyte. caymanchem.com

MT-45-d11 is specifically designed for use in quantitative analyses of MT-45 by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). labchem.com.mybioscience.co.uk It is a qualified Reference Material, manufactured and tested to meet the high purity and characterization standards of ISO/IEC 17025 and ISO 17034. caymanchem.com This ensures its identity, purity, and concentration are well-defined, making it a reliable tool for forensic and research applications. caymanchem.com

In practice, a known quantity of MT-45-d11 solution is added to biological samples prior to extraction and analysis. oup.comresearchgate.net By comparing the peak area ratio of the target analyte (MT-45) to the internal standard (MT-45-d11), analysts can compensate for variations in sample preparation and instrument response, leading to precise and accurate quantification. A study developing and validating a method for quantifying several novel synthetic opioids in oral fluid utilized MT-45-d11 as the internal standard for the MT-45 analysis via LC-MS-MS. oup.com The use of such a standard is critical for establishing method robustness, including parameters like linearity, precision, and accuracy. oup.comnih.gov

Table 1: Characteristics of MT-45-d11 (hydrochloride) as a Reference Material

Characteristic Description Source(s)
Product Name MT-45-d11 (hydrochloride) caymanchem.com
Synonyms 1-(cyclohexyl-d11)-4-(1,2-diphenylethyl)piperazine, dihydrochloride; i-c6-d11 bioscience.co.uk
CAS Number 2747914-21-0 bioscience.co.ukcaymanchem.com
Molecular Formula C₂₄D₁₁H₂₁N₂ · 2HCl lgcstandards.com
Application Internal standard for the quantification of MT-45 by GC- or LC-MS labchem.com.mybioscience.co.uknovachem.com.au
Purity ≥98% bioscience.co.uk
Quality Standard Qualified as a Reference Material meeting ISO/IEC 17025 and ISO 17034 standards caymanchem.com

| Intended Use | Research and forensic applications | labchem.com.mycaymanchem.com |

Development of Robust Bioanalytical Assays for MT-45 and its Metabolites in Diverse Biological Matrices

The emergence of novel psychoactive substances like MT-45 necessitates the development of sensitive and specific bioanalytical assays to detect and quantify the parent compound and its metabolites in various biological specimens. oup.comnih.gov Such methods are crucial for clinical toxicology, forensic investigations, and understanding the compound's pharmacokinetic profile. rfppl.co.inresearchgate.net Researchers have successfully developed and validated robust assays using primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique renowned for its selectivity and sensitivity. researchgate.netrfppl.co.in

These assays have been applied to a wide range of biological matrices, including:

Whole Blood: Methods for the quantitation of MT-45 in whole blood have been developed and validated. researchgate.netoup.comnih.gov One such LC-MS/MS method demonstrated a linear range of 1.0–100 ng/mL with a limit of detection of 1.0 ng/mL. oup.comnih.gov Another comprehensive method for seven synthetic opioids, including MT-45, reported a lower limit of quantification between 0.25–1 ng/mL in whole blood. researchgate.net These methods typically involve a liquid-liquid or solid-phase extraction step to isolate the analytes from the complex blood matrix before instrumental analysis. researchgate.netoup.com

Oral Fluid: Oral fluid is a valuable, non-invasive matrix for drug testing. A validated LC-MS/MS method was developed for the comprehensive analysis of several novel synthetic opioids in oral fluid collected with Quantisal™ devices. oup.com For MT-45, this method established a limit of detection and quantification of 5 ng/mL and 10 ng/mL, respectively, with a linear range up to 500 ng/mL. oup.com

Urine: Urine is a common matrix for detecting drug use due to the higher concentration of metabolites. Studies on MT-45 metabolism have identified urinary metabolites as key targets for toxicological screening. researchgate.net The primary metabolic pathways include N-dealkylation and hydroxylation, followed by glucuronidation. researchgate.net Assays targeting these phase I metabolites are recommended for comprehensive screening, as phase II glucuronides were found in much lower proportions. researchgate.net

Hair: Hair analysis provides a long-term window of detection. A sensitive and specific LC-MS/MS method was developed for the simultaneous identification and quantification of 27 classic, prescription, and synthetic opioids in hair. cuny.edu While MT-45 was part of the panel, specific validation data for it within this multi-analyte method was not detailed. The general approach involves decontamination, pulverization, and solid-phase extraction. cuny.edu

Tissues: In postmortem forensic cases, tissue analysis is often required. A novel probe electrospray ionization-tandem mass spectrometry (PESI-MS/MS) method was developed for the ultra-rapid detection of MT-45 in human tissue samples, including liver, kidney, lung, brain, and heart. nih.gov This direct analysis technique, requiring only 0.5 minutes per sample, successfully detected MT-45 and its oxidized metabolites in the liver, demonstrating its potential for rapid screening in forensic toxicology. nih.gov

The identification of MT-45 metabolites is critical for developing comprehensive analytical methods, as the parent drug may be present at low concentrations or absent after being metabolized. In vitro studies using human liver microsomes and hepatocytes, along with in vivo animal studies, have identified numerous phase I and phase II metabolites. researchgate.netoup.com

Table 2: Summary of Bioanalytical Methods for MT-45 Quantification

Analytical Technique Matrix Extraction Method LLOQ/LOD Linear Range Source(s)
LC-MS/MS Whole Blood Alkaline Liquid-Liquid Extraction LOD: 1.0 ng/mL 1.0–100 ng/mL oup.comnih.gov
LC-MS/MS Whole Blood Solid-Phase Extraction LLOQ: 0.25–1 ng/mL Up to 100 ng/mL researchgate.net
LC-MS/MS Oral Fluid Solid-Phase Extraction LOD: 5 ng/mL, LLOQ: 10 ng/mL 10–500 ng/mL oup.com
LC-MS/MS Blood, Serum, Urine Solid-Phase Extraction LOD: 0.025 ng/mL, LLOQ: 0.1 ng/mL Not Specified researchgate.net

Table 3: Major In Vitro and In Vivo Identified Metabolites of MT-45

Metabolite Type Metabolic Reaction Identified Metabolites Source(s)
Phase I N-dealkylation 1,2-diphenylethylpiperazine (M1) nih.gov
Phase I N-dealkylation 1-cyclohexylpiperazine (B93859) (M17) nih.gov
Phase I N-dealkylation (1-cyclohexyl-4-ethylpiperazine) (M9) oup.com
Phase I Hydroxylation OH-(1-cyclohexyl-4-ethylpiperazine) (M10) oup.com
Phase I Bis-hydroxylation MT-45 bis-hydroxylated metabolites (M4, M5, M6, M7, M8) oup.com

Structure Activity Relationship Sar Investigations of Mt 45 Derivatives

Impact of Enantiomerism on the Pharmacological Activity of MT-45 (e.g., (R)-(-) vs. (S)-(+) MT-45)

MT-45 possesses a chiral center, resulting in two enantiomers, (S)-(+) and (R)-(-), which exhibit markedly different pharmacological profiles. europa.eufederalregister.gov The opioid-related analgesic activity is predominantly associated with the (S)-enantiomer. wikipedia.org

Studies have shown that the analgesic potency of the (S)-isomer is significantly greater, by about an order of magnitude, than that of the (R)-isomer. drugsandalcohol.ie While racemic MT-45 demonstrates approximately 80% of the analgesic potency of morphine, the opioid effects are almost entirely attributed to the (S)-enantiomer. wikipedia.orgservice.gov.uk In receptor binding studies, (S)-MT-45 acts as a potent opioid receptor agonist with a preference for delta (δ) and kappa (κ) opioid receptors, showing affinities that are comparable to or even higher than morphine. europa.eu The (R)-enantiomer, in contrast, shows lower potency and reduced selectivity at opioid receptors. europa.eu

Beyond the opioid system, the enantiomers display divergent activities. The (R)-isomer of MT-45 has been found to induce learning and memory impairments in animal models through a mechanism independent of the opioid system. europa.eu This effect is attributed to its activity as an antagonist at sigma receptors, with high affinity for both sigma-1 and sigma-2 receptor subtypes. europa.eudrugsandalcohol.ie

Table 1: Pharmacological Profile of MT-45 Enantiomers
EnantiomerPrimary ActivityReceptor TargetsKey Findings
(S)-(+)-MT-45Potent AnalgesicOpioid Receptors (δ and κ selective agonist)Analgesic activity is an order of magnitude higher than the (R)-isomer. drugsandalcohol.ie Possesses affinity comparable to or higher than morphine at select opioid receptors. europa.eu
(R)-(-)-MT-45Weak Analgesic; Cognitive ImpairmentOpioid Receptors (low potency); Sigma-1 & Sigma-2 Receptors (antagonist)Displays significantly lower analgesic potency. europa.eu Induces memory impairment via sigma receptor antagonism. europa.eudrugsandalcohol.ie

Elucidation of Key Structural Moieties Influencing MT-45 Receptor Binding and Efficacy

The chemical structure of MT-45, 1-cyclohexyl-4-(1,2-diphenylethyl)piperazine, contains several key moieties that are crucial for its biological activity. oup.com Its unique scaffold, which is not related to classical opioids, is based on structural similarities to the antipsychotic agent perathiepine and the analgesic lefetamine. drugsandalcohol.ie

The core structure consists of a central piperazine (B1678402) ring, a 1,2-diphenylethyl group attached to one nitrogen, and a cyclohexyl group on the other nitrogen. oup.com

1,2-Diphenylethyl Group: This bulky aromatic moiety is critical for its interaction with receptors. Interestingly, a major metabolite of MT-45, 1,2-diphenylethylpiperazine, which is formed by the removal of the cyclohexyl group, has been shown to act as an inhibitor of the NMDA receptor. wikipedia.orgnih.gov This suggests that this portion of the molecule is responsible for the dissociative effects reported by some users, which are not typical of classical opioids. nih.govresearchgate.net

Piperazine Ring: This central scaffold acts as a linker and is a common feature in many centrally active compounds. Its basic nitrogen atoms are likely involved in forming salt bridges or hydrogen bonds within receptor binding pockets.

Cyclohexyl Group: The N-cyclohexyl substituent plays a significant role in modulating the potency and selectivity at opioid receptors. The removal of this group during metabolism leads to a shift in activity towards NMDA receptors. nih.gov

The interplay between these structural components dictates the complex pharmacology of MT-45, which involves activity at both opioid and non-opioid targets. drugsandalcohol.ie

SAR Studies of Fluorinated and Other Synthetic Analogues of MT-45

MT-45 has served as a lead compound for the development of a broad range of potent opioid agonists and antagonists. wikipedia.orgcymitquimica.com Modifications to its structure have led to analogues with significantly altered potency and efficacy.

Fluorinated Analogues: The introduction of fluorine atoms to the structure of MT-45 has been shown to have a profound impact on its pharmacological activity. Fluorinated derivatives, such as 2F-MT-45 (fluorine on the 2-position of one of the phenyl rings), are substantially more potent as µ-opioid receptor agonists compared to the parent compound. wikipedia.org

A comparative study of MT-45 and its regioisomeric fluorinated analogues (2F-MT-45, 3F-MT-45, and 4F-MT-45) revealed that fluorination increases the apparent potency for µ-opioid receptor-mediated inhibition of cAMP accumulation. nih.gov For instance, 2F-MT-45 showed a much higher potency than MT-45 in this assay. nih.gov However, these fluorinated derivatives, much like MT-45 itself, were found to be poor recruiters of β-arrestin2, indicating a potential for G-protein biased agonism. nih.gov

Table 2: In Vitro Potency of MT-45 and a Fluorinated Analogue
CompoundApparent Potency (cAMP Inhibition)β-arrestin2 Recruitment
MT-451.3 µM23.1 µM
2F-MT-4542 nM196 nM
Data sourced from Baptista-Hon et al. (2020). nih.gov

Other Synthetic Analogues: Research by the originating company, Dainippon Pharmaceutical, led to the creation of other potent analogues. researchgate.net Two notable examples are AD-1211 and diphenpipenol (B12641642). SAR studies revealed that these compounds possess dramatically increased analgesic potency compared to MT-45. The (S)-enantiomers of AD-1211 and diphenpipenol were reported to have 15 and 105 times the in vivo analgesic potency of MT-45, respectively. researchgate.net This highlights that modifications to the core 1-substituted-4-(1,2-diphenylethyl)piperazine structure can yield compounds with a wide spectrum of potencies. researchgate.net

Table 3: Relative Analgesic Potency of Other MT-45 Analogues
CompoundEnantiomerRelative In Vivo Analgesic Potency (vs. MT-45)
MT-45(S)1x
AD-1211(S)15x
Diphenpipenol(S)105x
Data sourced from Cannaert et al. (2020). researchgate.net

Application of Computational Chemistry and Molecular Modeling in MT-45 SAR Prediction

While specific published computational studies focused solely on MT-45 are not abundant, the principles of computational chemistry are widely applied to predict and rationalize the SAR of small molecules. nih.govijprajournal.com These methods are invaluable for understanding how structural modifications influence biological activity and for guiding the design of new analogues. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate variations in the chemical structure of compounds with their biological activity. For the MT-45 series, a QSAR model could be developed using the experimental data from the parent compound, its enantiomers, and its various analogues (e.g., the fluorinated derivatives). tandfonline.com By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), a model could be built to predict the analgesic potency or receptor affinity of new, unsynthesized MT-45 derivatives. nih.gov

Molecular Docking and Dynamics: Molecular docking simulations can be used to predict the preferred binding mode of a ligand within the active site of a target receptor. For MT-45, docking the (R) and (S) enantiomers into the crystal structures of opioid and sigma receptors could provide a structural basis for their observed differences in affinity and selectivity. bmbreports.org These models could reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-receptor complex, explaining why the (S)-enantiomer is a more potent opioid agonist. mdpi.com Molecular dynamics simulations could further refine these binding poses and assess the stability of the interactions over time. ijprajournal.com

Pharmacophore Modeling: Based on the structures of active compounds like (S)-MT-45 and its potent analogues, a pharmacophore model can be generated. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. Such a model would serve as a template for virtual screening of chemical libraries to identify novel compounds with a similar activity profile, or to guide the design of new analogues with improved properties. acs.org

The integration of these computational techniques provides a powerful platform for accelerating drug discovery by rationalizing complex SAR data and prioritizing the synthesis of the most promising compounds. ijprajournal.com

Applications of Mt 45 D11 Hydrochloride As a Research Tool and Reference Standard

Utility in Forensic Chemistry and Toxicology Research as an Analytical Standard

In the realms of forensic chemistry and toxicology, the accurate identification and quantification of novel synthetic opioids (NSOs) in biological specimens are paramount for determining the cause of death, impairment, or exposure. MT-45-d11 (hydrochloride) is instrumental in this context, primarily serving as an internal standard in chromatographic and mass spectrometric methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The use of a stable isotope-labeled internal standard like MT-45-d11 is considered the gold standard in quantitative analysis. It compensates for variations in sample preparation, such as extraction efficiency, and for matrix effects during analysis that can suppress or enhance the ionization of the target analyte. By adding a known amount of MT-45-d11 to a sample, the ratio of the analyte's signal to the internal standard's signal can be used to accurately calculate the concentration of MT-45, even if some of the sample is lost during processing.

Research has demonstrated the application of MT-45-d11 in the development and validation of analytical methods for the detection of MT-45 in various matrices. For instance, a validated LC-MS/MS method for the quantification of MT-45 and other NSOs in oral fluid utilized MT-45-d11 as an internal standard to ensure accuracy and precision. In a case of a drug-related death, while a deuterated internal standard was not available at the time for the initial analysis of MT-45 in whole blood, the authors noted that its absence necessitated the use of the standard addition method to counteract potential matrix effects, highlighting the importance of such standards for robust method development nih.govunife.it.

The following table summarizes key parameters of an analytical method developed for the detection of MT-45, where a deuterated internal standard like MT-45-d11 would be ideally employed.

ParameterValueReference
Analytical MethodLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.govunife.it
MatrixHuman Whole Blood nih.govunife.it
Linear Range1.0–100 ng/mL nih.govunife.it
Limit of Detection1.0 ng/mL nih.govunife.it

Role in Understanding Novel Synthetic Opioids (NSOs) Pharmacology and Mechanisms of Action

While the primary application of MT-45-d11 (hydrochloride) is in analytical chemistry, its utility can be inferred in pharmacological research aimed at understanding the mechanisms of action of NSOs. In such studies, it is crucial to differentiate between the administered parent drug and its metabolites. The use of a stable isotope-labeled compound allows researchers to trace the metabolic fate of the parent drug with high specificity.

Although direct studies explicitly detailing the use of MT-45-d11 for these pharmacological purposes are not prevalent in the current literature, the principles of using stable isotope-labeled compounds in drug metabolism and pharmacokinetic (DMPK) studies are well-established.

Research Applications in Opioid Receptor Biology and Signaling Pathways

The study of opioid receptor biology and the intricate signaling pathways they trigger upon activation is fundamental to understanding the effects of opioids. While radiolabeled ligands have traditionally been used in receptor binding assays to determine the affinity of a compound for a specific receptor, stable isotope-labeled compounds are increasingly being used in conjunction with mass spectrometry for such purposes.

In the context of MT-45, which has been shown to have a high affinity for the μ-opioid receptor, MT-45-d11 could potentially be used in competitive binding assays. In such an assay, the displacement of a native or labeled ligand from the receptor by MT-45 could be quantified using mass spectrometry, with MT-45-d11 serving as an internal standard for the accurate measurement of the unlabeled MT-45. This approach would offer an alternative to radiolabeled assays.

Furthermore, understanding the downstream signaling pathways, such as the recruitment of β-arrestin2 or the inhibition of cAMP production, is crucial for elucidating the full pharmacological profile of an opioid nih.gov. While current research on MT-45's effect on these pathways has utilized the unlabeled compound, the use of MT-45-d11 as an internal standard in the analytical methods employed in these studies would enhance the accuracy of the dose-response relationships being investigated.

The table below outlines the known receptor binding and functional activity of the parent compound, MT-45, for which MT-45-d11 serves as a reference standard.

Receptor/PathwayActivity of MT-45Reference
μ-opioid receptorPotent Agonist nih.govunife.itnih.gov
β-arrestin2 RecruitmentPartial Agonist nih.gov
cAMP InhibitionFull Agonist nih.gov

Development of Certified Analytical Reference Materials for Method Validation and Inter-Laboratory Comparisons

Certified Reference Materials (CRMs) are crucial for the validation of analytical methods and for ensuring the comparability and traceability of results between different laboratories. A CRM is a standard that has been characterized for one or more of its properties with a high degree of certainty and is accompanied by a certificate. Stable isotope-labeled compounds like MT-45-d11 (hydrochloride) are ideal candidates for inclusion in CRM kits for NSO analysis.

The availability of a well-characterized internal standard is a prerequisite for developing a certified reference method. By providing a reliable point of reference, MT-45-d11 facilitates the validation of new and existing analytical methods for MT-45 detection. This includes establishing parameters such as linearity, accuracy, precision, and limits of detection and quantification.

Moreover, in proficiency testing schemes and inter-laboratory comparison studies, the distribution of samples containing a known concentration of MT-45, along with MT-45-d11 as the internal standard, allows for the assessment of the performance of different laboratories and analytical methods. This is essential for maintaining high standards of quality and reliability in forensic and clinical toxicology laboratories worldwide. The development of such CRMs, often in collaboration with national metrology institutes and regulatory bodies, is a continuous effort to keep pace with the emergence of new psychoactive substances.

Emerging Research Directions for Mt 45 and Mt 45 D11

Exploration of Undiscovered Pharmacological Targets Beyond Opioid Receptors for MT-45

While MT-45 is primarily characterized as a mu-opioid receptor (MOR) agonist, evidence suggests its pharmacological profile is more complex, involving interactions with non-opioid targets that are not yet fully understood. drugsandalcohol.ienih.gov The exploration of these alternative targets is a key area of emerging research, aiming to deconstruct the compound's full mechanism of action.

Initial research confirmed that MT-45 and its enantiomers bind to opioid receptors, with the (S) isomer being a more potent inhibitor of naloxone (B1662785) binding than the (R) isomer. drugsandalcohol.ie More recent in vitro assays have demonstrated that MT-45 is a potent and selective MOR agonist with an efficacy slightly higher than morphine. nih.govresearchgate.net However, studies have also pointed towards a more intricate pharmacology. drugsandalcohol.ie

A significant finding in this area is the interaction of MT-45 with sigma receptors. researchgate.net Research involving the individual stereoisomers revealed that (R)-MT-45 possesses high affinity for both σ1 and σ2 receptor subtypes. researchgate.net Further preclinical studies in mice demonstrated that the (R)-isomer produced memory impairment that could be mitigated by sigma receptor agonists, suggesting this cognitive effect is mediated by sigma receptor antagonism, independent of its opioid activity. researchgate.net The structural similarity of MT-45 to the N-methyl-D-aspartic acid (NMDA) receptor agonist diphenidine (B1206869) also suggests a potential, yet unexplored, interaction with the glutamatergic system. nih.gov In contrast, one screening study across a panel of G protein-coupled receptors did not identify other non-opioid sites of action for MT-45, indicating that its off-target effects may be specific to non-GPCRs like sigma receptors or require different experimental conditions to be detected. nih.gov

Future research is anticipated to further probe these non-opioid interactions to build a complete pharmacological picture.

Known and Potential Non-Opioid Pharmacological Targets of MT-45

TargetInteraction TypeKey FindingsReference
Sigma-1 (σ1) ReceptorAntagonist (by (R)-isomer)(R)-MT-45 exhibits high affinity (IC50 = 1.4 nM) and its antagonism is linked to memory impairment in preclinical models. researchgate.net
Sigma-2 (σ2) ReceptorAntagonist (by (R)-isomer)(R)-MT-45 shows high affinity (IC50 = 1.8 nM) for this receptor subtype. researchgate.net
NMDA ReceptorPotential AgonistHypothesized based on structural similarity to diphenidine; requires experimental validation. nih.gov

Investigation of Long-Term Molecular and Cellular Adaptations to MT-45 Exposure in Preclinical Models

The acute effects of MT-45 have been characterized in preclinical models, showing modulation of motor performance, antinociception, and sensorimotor responses. nih.gov However, a significant gap exists in understanding the long-term molecular and cellular adaptations resulting from sustained exposure. This area of research is critical, as studies on other opioids demonstrate that chronic use can lead to lasting neurobiological changes. frontiersin.orgnih.gov

Future research directions will likely involve the application of established preclinical models of chronic exposure to MT-45. These models, such as chronic unpredictable mild stress (CUMS) or neonatal opioid exposure, are instrumental in studying the development of long-term behavioral and physiological alterations. frontiersin.orgnih.gov For other opioids, such chronic exposure has been shown to impair neuronal development and induce persistent changes in anxiety- and depressive-like behaviors. frontiersin.orgfrontiersin.org

Applying these paradigms to MT-45 could elucidate its potential to cause long-lasting adaptations in key neural circuits. Research would likely focus on:

Neurogenesis: Investigating whether chronic MT-45 exposure affects the generation of new neurons in the hippocampus, a process known to be impacted by chronic stress and other opioids. nsj.org.sa

Gene Expression: Analyzing long-term changes in the transcriptome of brain regions associated with reward and stress, such as the nucleus accumbens and prefrontal cortex.

Synaptic Plasticity: Examining alterations in synaptic strength and structure (e.g., dendritic spine density) in areas like the hippocampus, which could underlie potential cognitive deficits. nsj.org.sa

HPA Axis Dysregulation: Assessing the long-term impact on the hypothalamic-pituitary-adrenal (HPA) axis, the body's central stress response system. nsj.org.sa

Such studies would provide crucial insights into the neurobiological footprint of long-term MT-45 exposure, moving beyond its acute pharmacological effects.

Advanced Metabolomics and Proteomics Approaches to Elucidate MT-45 Mechanisms

Understanding how the body processes MT-45 is crucial for both mechanistic and diagnostic research. Advanced "omics" technologies, particularly metabolomics and proteomics, are powerful tools for achieving a comprehensive view of the drug's biological impact.

Metabolomic studies have been successfully applied to MT-45, identifying its primary metabolic pathways. nih.govoup.com Research using human liver microsomes, as well as human and mouse hepatocytes, has established that MT-45 is metabolized mainly through N-dealkylation, hydroxylation, and subsequent glucuronidation. nih.govresearchgate.netdundee.ac.uk In vitro experiments identified hydroxylated MT-45 as a major metabolite, whereas in vivo studies in mice found that glucuronidated forms of hydroxylated metabolites were the most abundant in urine. oup.com The identification of these metabolites is vital for developing robust analytical methods for clinical and forensic toxicology. oup.com

While specific proteomics studies on MT-45 are yet to be published, this represents a promising future research direction. Proteomics allows for the large-scale study of proteins, offering a snapshot of cellular responses to drug exposure. frontiersin.orgfrontiersin.org By combining proteomics with metabolomics, researchers could:

Identify protein expression changes in response to MT-45, revealing affected signaling pathways beyond direct receptor interaction.

Uncover biomarkers related to cellular stress, energy metabolism, or other processes impacted by the compound. nih.gov

Build more comprehensive models of MT-45's mechanism of action by integrating data on the drug, its metabolites, and the resulting changes in the proteome and metabolome. frontiersin.orgfrontiersin.org

Identified Metabolites of MT-45

Metabolite ClassSpecific MetaboliteMetabolic PathwayReference
Phase IN-desalkyl-MT-45N-dealkylation nih.govresearchgate.netdundee.ac.uk
Phase IHydroxy-MT-45Hydroxylation nih.govoup.comresearchgate.netdundee.ac.uk
Phase IDi-hydroxy-MT-45Hydroxylation oup.com
Phase IIHydroxy-MT-45-glucuronideGlucuronidation (of Phase I metabolite) oup.com
Phase IIDi-hydroxy-MT-45-glucuronideGlucuronidation (of Phase I metabolite) oup.com

Development of Novel Analytical Techniques for Enhanced Detection Sensitivity and Specificity of MT-45 and its Metabolites

The accurate detection of MT-45 and its metabolites in various biological samples is a cornerstone of forensic and clinical toxicology. Research in this area focuses on creating more sensitive, specific, and rapid analytical methods.

Currently, the gold standard for quantifying MT-45 is liquid chromatography–tandem mass spectrometry (LC–MS-MS). oup.comresearchgate.net Methods have been validated for a range of biological matrices, including whole blood, urine, bile, vitreous humor, and oral fluid. oup.comresearchgate.net Other powerful techniques used for the structural characterization of MT-45 and its analogues include high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and gas chromatography-mass spectrometry (GC-MS). researchgate.netnih.govnih.gov

An emerging direction is the development of ultra-rapid screening methods that require minimal sample preparation. One such innovative technique is probe electrospray ionization-tandem mass spectrometry (PESI-MS/MS). nih.gov This method has been successfully used for the direct detection of MT-45 and its oxidized metabolites in human tissue samples, including the liver, kidney, brain, lung, and heart, with an analysis time of only 0.5 minutes per sample. nih.gov

Future advancements will likely focus on:

Improving the limits of detection to identify MT-45 use even at very low concentrations.

Developing multiplex assays that can simultaneously screen for MT-45 and a wide range of other novel psychoactive substances.

Creating portable or high-throughput systems for faster screening in clinical or law enforcement settings.

Expanding the library of identified metabolite fragments to improve the confidence of non-targeted screening approaches using HRMS. nih.gov

Analytical Techniques for the Detection of MT-45

TechniqueAbbreviationApplicationReference
Liquid Chromatography–Tandem Mass SpectrometryLC–MS-MSQuantitative analysis in whole blood and other biological fluids. oup.comresearchgate.net
Ultra-Performance Liquid Chromatography–Quadrupole Time of Flight Mass SpectrometryUPLC–QToF-MSCharacterization of reference standards and metabolite identification. researchgate.netdundee.ac.uk
Probe Electrospray Ionization–Tandem Mass SpectrometryPESI-MS/MSUltra-rapid, direct detection in human tissue samples. nih.gov
Gas Chromatography–Mass SpectrometryGC-MSCharacterization and detection. researchgate.netnih.gov
Nuclear Magnetic Resonance SpectroscopyNMRStructural characterization of synthesized reference standards. researchgate.netnih.gov

Computational Drug Design and Virtual Screening for MT-45 Analogues with Modified Pharmacological Profiles for Research Probes

The existence of several MT-45 analogues with varying potencies demonstrates that its chemical scaffold is amenable to modification. nih.gov This opens a significant research opportunity in the field of computational drug design and virtual screening to create novel analogues that can serve as valuable research probes.

Analogues such as 2F-MT-45, AD-1211, and diphenpipenol (B12641642) have already been synthesized and studied. nih.govresearchgate.net Notably, the (S)-enantiomers of AD-1211 and diphenpipenol were found to have 15 and 105 times the analgesic potency of morphine, respectively, far exceeding that of the parent MT-45 compound. nih.gov This highlights the potential to fine-tune the pharmacological profile through targeted chemical changes.

Future research can leverage computational tools to rationally design new molecules instead of relying solely on traditional synthesis and screening. acs.org This approach would involve:

Virtual Screening: Using computer models of target receptors (e.g., mu-opioid, kappa-opioid, delta-opioid, and sigma receptors) to predict the binding affinity of a large library of theoretical MT-45 analogues.

Structure-Activity Relationship (SAR) Studies: Building computational models that correlate specific structural modifications with changes in biological activity, guiding the design of more potent or selective compounds.

This in silico approach can accelerate the discovery of novel research tools, helping to unravel the complex pharmacology of MT-45 and related compounds more efficiently. rsc.orgacs.org

Known Analogues of MT-45 and Their Relative Analgesic Potency

AnalogueKey Structural ModificationRelative Analgesic Potency (vs. Morphine)Reference
MT-45 (racemic)Parent Compound~0.8x nih.gov
AD-1211 ((S)-enantiomer)Analogue from original developer15x nih.gov
Diphenpipenol ((S)-enantiomer)Analogue from original developer105x nih.gov
2F-MT-45FluorinationReported higher in vivo potency than MT-45 nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing MT-45-d11 (hydrochloride) with high purity (>98%) for preclinical studies?

  • Methodology :

  • Use chiral-specific synthesis protocols to isolate the desired enantiomer (e.g., (S)-(+)-MT-45 hydrochloride) and minimize stereochemical impurities .
  • Validate purity via high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS), referencing batch-specific certificates of analysis (CoA) provided by ISO 17025/17034-certified suppliers .
  • Purify intermediates via recrystallization in anhydrous solvents to avoid hydrochloride salt degradation .

Q. What storage conditions are recommended for MT-45-d11 (hydrochloride) to ensure long-term stability?

  • Methodology :

  • Store at -20°C in airtight, light-resistant containers to prevent hydrolysis or photodegradation .
  • Conduct accelerated stability studies under varying temperatures (e.g., 4°C, 25°C) and humidity levels, monitoring degradation products via NMR or LC-MS .
  • Avoid exposure to strong acids/alkalis or oxidizing agents, as these may alter the compound’s pharmacological profile .

Q. How should researchers design in vitro assays to evaluate MT-45-d11 (hydrochloride)’s opioid receptor binding kinetics?

  • Methodology :

  • Use radioligand displacement assays (e.g., with tritiated DAMGO or naloxone) in HEK-293 cells expressing human μ-opioid receptors .
  • Include negative controls (e.g., receptor-free membranes) and reference standards (e.g., morphine) to validate assay specificity .
  • Analyze data using nonlinear regression models (e.g., GraphPad Prism) to calculate IC50 and Ki values, ensuring triplicate replicates to minimize variability .

Advanced Research Questions

Q. How can researchers resolve contradictory data between MT-45-d11 (hydrochloride)’s in vitro potency and in vivo analgesic efficacy?

  • Methodology :

  • Investigate pharmacokinetic factors: Measure plasma and brain concentrations via LC-MS/MS in rodent models to assess blood-brain barrier penetration .
  • Evaluate metabolite activity (e.g., N-dealkylation products) using hepatic microsome assays to identify bioactive derivatives .
  • Apply contradiction analysis frameworks (e.g., triangulation of receptor binding, pharmacokinetic, and behavioral data) to identify confounding variables .

Q. What analytical techniques are optimal for distinguishing MT-45-d11 (hydrochloride) enantiomers and validating chiral purity?

  • Methodology :

  • Use chiral stationary-phase HPLC with polarimetric detection to separate (R)- and (S)-enantiomers, referencing ≥95% chiral purity thresholds .
  • Confirm absolute configuration via X-ray crystallography or comparative optical rotation against certified standards .
  • Cross-validate results with nuclear Overhauser effect (NOE) NMR spectroscopy to assess stereochemical integrity .

Q. How should researchers mitigate off-target effects when testing MT-45-d11 (hydrochloride) in complex biological systems?

  • Methodology :

  • Employ CRISPR-Cas9 knockout models to isolate μ-opioid receptor-mediated effects from secondary targets (e.g., NMDA or sigma receptors) .
  • Use phosphoproteomics or transcriptomic profiling (e.g., RNA-seq) to identify non-canonical signaling pathways affected by the compound .
  • Apply concentration-response matrices in high-throughput screens to quantify selectivity indices against related GPCRs .

Safety and Compliance

Q. What safety protocols are essential for handling MT-45-d11 (hydrochloride) in compliance with Schedule I regulations?

  • Methodology :

  • Follow DEA-approved protocols for secure storage, usage logs, and disposal of controlled substances .
  • Use PPE (e.g., nitrile gloves, ANSI Z87.1-rated goggles) and engineering controls (e.g., fume hoods) to minimize exposure .
  • Train personnel using SOPs aligned with institutional chemical hygiene plans, including spill containment and emergency decontamination procedures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.